molecular formula C17H20F3N3O B12708631 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- CAS No. 257891-57-9

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)-

Cat. No.: B12708631
CAS No.: 257891-57-9
M. Wt: 339.35 g/mol
InChI Key: FUPAUDMVZGXFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- belongs to the tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepinone (TIBO) class, a family of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 replication . Key structural features include:

  • 5-methyl group: Stabilizes the imidazole ring.
  • 6-(3-methyl-2-butenyl) side chain: Enhances hydrophobic interactions with the HIV-1 reverse transcriptase (RT) pocket.
  • 9-(trifluoromethyl) substituent: Improves binding affinity and resistance profiles compared to earlier TIBO derivatives with chloro or hydrogen at this position .

TIBO derivatives selectively inhibit HIV-1 RT by binding to a hydrophobic pocket near the enzyme’s active site, disrupting catalytic activity without affecting host polymerases .

Properties

CAS No.

257891-57-9

Molecular Formula

C17H20F3N3O

Molecular Weight

339.35 g/mol

IUPAC Name

11-methyl-10-(3-methylbut-2-enyl)-6-(trifluoromethyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C17H20F3N3O/c1-10(2)4-5-22-9-12-6-13(17(18,19)20)7-14-15(12)23(8-11(22)3)16(24)21-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,21,24)

InChI Key

FUPAUDMVZGXFKG-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and imidazole derivatives. Common reaction conditions may involve:

    Catalysts: Palladium or other transition metals.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and butenyl groups.

    Reduction: Reduction reactions could target the imidazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the most significant applications of imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives is their antiviral properties. Notably, tetrahydroimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one compounds have been identified as potent inhibitors of HIV-1 reverse transcriptase. Research indicates that these compounds can suppress the formation of proviral DNA in acutely infected cells. The mechanism involves uncompetitive inhibition concerning the template/primer during reverse transcription, making them effective against HIV-1 while exhibiting selectivity against other retroviruses like HIV-2 .

Neuropharmacological Applications

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives also show promise in neuropharmacology. Their structural similarity to traditional benzodiazepines suggests potential anxiolytic and sedative effects. Studies have indicated that these compounds may modulate GABAergic neurotransmission, contributing to their anxiolytic properties. For instance, some derivatives have demonstrated efficacy in reducing anxiety-like behaviors in animal models .

Synthesis and Development

Synthetic Pathways

The synthesis of imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives typically involves multi-step organic reactions. A notable synthetic route includes the condensation of appropriate amines with carbonyl compounds followed by cyclization reactions to form the imidazo and benzodiazepine rings .

Case Studies

Several case studies highlight the development of specific derivatives for targeted applications:

  • TIBO Derivatives : Tetrahydroimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives (TIBO) have been extensively studied for their selective inhibition of HIV-1 replication. Kinetic studies suggest that these compounds interact uniquely with the viral reverse transcriptase enzyme .
  • Neuroactive Compounds : Research focusing on the neuroactive potential of these compounds has led to the identification of several derivatives that exhibit significant anxiolytic effects in preclinical models. These findings pave the way for potential therapeutic applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal applications, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include GABA receptors or other proteins involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

TIBO Derivatives with Varied Substituents

Table 1: Key TIBO Derivatives and Anti-HIV-1 Activity
Compound Name Substituents (Position) IC₅₀ (µM) Key Findings References
Target Compound 9-CF₃, 5-CH₃, 6-(3-methyl-2-butenyl) ~0.01* Enhanced RT binding via CF₃ electron-withdrawing effects; improved solubility
Cl-TIBO 9-Cl, 5-CH₃, 6-(3-methyl-2-butenyl) 0.02 First TIBO with confirmed RT inhibition; limited clinical use due to toxicity
TIBO Thiourea (8d) Urea oxygen replaced with sulfur 0.012 10-fold higher potency vs. oxygen analogs; comparable to AZT (IC₅₀ = 0.01 µM)
TIBO Selenourea Urea oxygen replaced with selenium 0.015 Moderate activity but less stable than thiourea derivatives
LY73497 (PET derivative) Simplified TIBO scaffold 0.05 Retained RT inhibition; reduced synthetic complexity

*Note: IC₅₀ values are approximate due to variability in assay conditions.

Key Observations:
  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Improve binding via interactions with aromatic residues (Tyr181, Trp229) in the RT pocket .
  • Urea Modifications : Thiourea derivatives exhibit superior activity due to stronger hydrogen bonding and hydrophobic interactions .
  • Structural Simplification : Compounds like LY73497 retain activity but sacrifice potency for synthetic feasibility .

Comparison with Non-TIBO NNRTIs

Table 2: Benchmarking Against First- and Second-Generation NNRTIs
Compound Class Example Drug IC₅₀ (µM) Resistance Mutations Addressed Clinical Relevance
TIBO Derivatives Target Compound ~0.01 Partially active against K103N Preclinical (limited clinical trials)
Dipyridodiazepinones Nevirapine 0.04 K103N, Y181C First-gen NNRTI; high resistance rates
Etravirine Second-gen 0.001 K103N, Y181C, G190A Broad-spectrum resistance coverage
Key Findings:
  • Resistance Profiles : The trifluoromethyl group in the target compound may mitigate resistance from common mutations (e.g., K103N) compared to Cl-TIBO . However, it is less resilient than second-gen NNRTIs like etravirine, which retains activity against >90% of resistant strains .
  • Binding Mode: TIBO derivatives share a conserved π-electron donor interaction with RT’s aromatic residues, similar to nevirapine and α-APA .

Biological Activity

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- is a complex organic compound belonging to the class of benzodiazepines. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C20H21N3OC_{20}H_{21}N_3O and a molar mass of 319.4 g/mol. Its structure includes a benzodiazepine core with additional functional groups that influence its biological activity. The presence of trifluoromethyl and aliphatic side chains contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC20H21N3O
Molar Mass319.4 g/mol
CAS Number131515-12-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It acts as an inhibitor of various enzymes and receptors associated with neurotransmission and cellular signaling pathways. Notably, it has been shown to interact with the HIV-1 reverse transcriptase enzyme, blocking viral replication effectively at low concentrations (0.3 to 30 nM) without significant cytotoxicity .

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit potent antiviral properties against HIV-1. The mechanism involves the inhibition of reverse transcriptase, which is crucial for viral replication. For instance, the derivative R86183 was found to be effective against HIV-1 strains with mutations that typically confer resistance .

Neuropharmacological Activity

Benzodiazepines are well-known for their central nervous system effects. This compound may exhibit anxiolytic properties while minimizing sedative effects. Studies have indicated that modifications in the chemical structure can lead to varying degrees of hypnotic and anticonvulsant activities .

Case Studies and Research Findings

  • Antiviral Efficacy : A study highlighted the efficacy of tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin derivatives in inhibiting HIV replication in CD4+ T-cell lines. The potency observed was significantly higher than that of traditional antiviral agents .
  • Structure-Activity Relationship : Research on various derivatives indicated that specific substitutions on the benzodiazepine core led to enhanced biological activity. For example, compounds with trifluoromethyl groups displayed improved selectivity against HIV-1 compared to their unsubstituted counterparts .
  • Neuropharmacological Screening : In experimental models, certain derivatives exhibited notable hypnotic effects without the sedative side effects typically associated with benzodiazepines. This suggests potential for therapeutic applications in anxiety disorders while minimizing adverse reactions .

Q & A

Basic: What synthetic methodologies are optimal for preparing this benzodiazepine derivative, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of imidazo-benzodiazepine derivatives typically involves multi-step protocols. For example, the general procedure for 5-arylidene-imidazolone derivatives (structurally analogous) includes:

  • Step 1: Condensation of substituted ketones with aldehydes under basic conditions (e.g., NaOH/ethanol, 40°C) to form chalcone intermediates .
  • Step 2: Cyclization with thiourea or substituted amines to form the imidazole ring, followed by alkylation or functionalization of the benzodiazepine core .
    Optimization Tips:
  • Use anhydrous solvents (e.g., absolute ethanol) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust reaction time (e.g., 6–9 hours for cyclization steps) and temperature (40–80°C) to improve yields .

Basic: How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?

Methodological Answer:

  • 1H NMR: Key signals include the trifluoromethyl group (δ ~7.5 ppm as a singlet) and the 3-methyl-2-butenyl side chain (δ 2.32–2.63 ppm for methyl groups; δ 5.0–6.0 ppm for olefinic protons) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Analyze dihedral angles between the imidazole and benzodiazepine rings to confirm steric effects from substituents .
    Data Table:
TechniqueKey Peaks/ParametersReference
1H NMR (CDCl3)δ 2.32 (s, CH3), δ 7.53 (d, aromatic H)
X-ray (Bond Angle)C-N-C: 118.5°

Advanced: How can quantitative structure-activity relationship (QSAR) models guide the design of analogs with enhanced antitumor activity?

Methodological Answer:

  • Descriptor Selection: Use electronic (e.g., Hammett σ constants for trifluoromethyl groups) and steric parameters (e.g., molar refractivity of the 3-methyl-2-butenyl group) to correlate substituent effects with biological activity .
  • Model Validation: Apply genetic algorithm-based QSAR (EC-GA) to prioritize derivatives. For example, a reported model for benzodiazepines achieved R² = 0.89 for tumor inhibition, highlighting the critical role of lipophilicity (logP) and H-bond acceptor sites .
    Data Table:
ParameterOptimal Range (Antitumor Activity)Impact Factor
logP2.5–3.8High
H-bond Acceptors≤4Moderate

Advanced: How can contradictory pharmacological data (e.g., receptor affinity vs. in vivo efficacy) be resolved for this compound?

Methodological Answer:

  • Receptor Binding Assays: Perform competitive binding studies (e.g., GABAA receptor displacement assays) to confirm target engagement. Use radiolabeled ligands like [³H]flumazenil for specificity validation .
  • Metabolic Stability Testing: Address discrepancies by evaluating hepatic microsomal stability (e.g., t½ in rat liver microsomes). The 3-methyl-2-butenyl group may enhance CYP450-mediated degradation, reducing in vivo efficacy despite high in vitro affinity .

Advanced: What computational strategies are effective for predicting binding modes to neurological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with GABAA receptors. Focus on hydrophobic pockets accommodating the trifluoromethyl group and hydrogen bonds with the benzodiazepine carbonyl .
  • MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) to identify conformational shifts affecting binding .

Advanced: How can regioselectivity challenges during functionalization of the benzodiazepine core be addressed?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the imidazole nitrogen) to steer electrophilic substitution to the 9-trifluoromethyl position .
  • Metal Catalysis: Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)2/ligand systems) for selective arylations at the 4,5-dihydro positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.